Product packaging for SqdB protein(Cat. No.:CAS No. 148970-77-8)

SqdB protein

Cat. No.: B1174581
CAS No.: 148970-77-8
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Description

The SqdB protein is a UDP-sulfoquinovose synthase (EC 3.13.1.1) identified in cyanobacteria such as Synechococcus elongatus . It catalyzes a key step in the biosynthesis of the sulfolipid sulfoquinovosyl diacylglycerol (SQDG), a crucial glyceroglycolipid found in photosynthetic membranes . SQDG is essential for photosynthesis, and its synthesis is regulated by environmental factors, with phosphate starvation leading to an increase in SQDG content in cyanobacteria, suggesting a role in maintaining membrane lipid homeostasis . This recombinant protein is an indispensable tool for researchers studying sulfolipid biosynthesis, membrane biogenesis, and the adaptation of photosynthetic organisms to nutrient stress. Furthermore, SQDG itself has garnered significant research interest due to its reported bioactivities and pharmacological properties, making the this compound a valuable enzyme for in vitro studies aimed at understanding and optimizing the production of these compounds . Applications for this protein include enzyme activity assays, investigation of lipid metabolism pathways, and as a critical reagent in metabolic engineering efforts.

Properties

CAS No.

148970-77-8

Molecular Formula

C8 H14 N2 O3

Synonyms

SqdB protein

Origin of Product

United States

The Drosophila Melanogaster Sqdb Protein: a Regulator of Mrna Metabolism

Molecular Identity and Genetic Origin

The identity and function of the SqdB protein are intrinsically linked to its genetic origins and the mechanisms that generate its various forms.

Nomenclature and Gene Encoding: squid (sqd) Gene

The this compound is encoded by the squid (sqd) gene in Drosophila melanogaster. nih.govsdbonline.org This gene is also known by the synonym hrp40. nih.govsdbonline.org The nomenclature of the gene and its protein products follows standard conventions in genetics, where the gene is typically italicized and in lowercase (sqd), while the protein is not. The Sqd proteins belong to the heterogeneous nuclear ribonucleoprotein (hnRNP) family, a large group of proteins involved in the processing of nascent mRNA transcripts. nih.govsdbonline.org

Alternative Splicing and Isoform Generation: SqdA, SqdB, and SqdS

The sqd gene undergoes alternative splicing to produce three distinct protein isoforms: SqdA (also known as hrp40.1), SqdB, and SqdS (also known as hrp40.2). nih.gov These isoforms share a large identical region, including two RNA-binding domains, but differ at their carboxyl termini due to the use of alternative 3' exons. nih.gov

The generation of these isoforms is a critical regulatory step, as they are not functionally equivalent. nih.govsdbonline.org For instance, during oogenesis, SqdA and SqdS have overlapping but non-identical roles in the localization of gurken (grk) mRNA, a key determinant of the dorsal-ventral axis. In contrast, the SqdB isoform is unable to perform these specific functions in gurken mRNA localization. nih.govuniprot.org The distinct intracellular distributions of these isoforms further underscore their functional divergence; SqdB and SqdS are primarily detected in the germ-line nuclei, whereas SqdA is predominantly cytoplasmic. nih.govsdbonline.org

Conservation of Sqd Homologs Across Species

Homologs of the Drosophila Sqd protein have been identified in other species, indicating a degree of evolutionary conservation. For example, cDNAs encoding homologs of the Sqd protein have been isolated from the silkworm, Bombyx mori. nih.gov The predicted amino acid sequences of the silkworm homologs share significant identity with the Drosophila protein, particularly within the RNA-binding domains, where they exhibit 80% homology. nih.gov

Furthermore, studies in the wasp Copidosomopsis nacoleiae have revealed that the squid gene exhibits different splicing patterns between males and females, suggesting a role in sex differentiation. researchgate.netnih.gov This highlights how a conserved gene can be adapted for diverse regulatory functions in different evolutionary lineages. The broader family of hnRNP proteins, to which Sqd belongs, is conserved from yeast to humans, with members like human hnRNP A1 and A2, Saccharomyces cerevisiae Nplp3 and Hrp1, and Chironomus tentans Hrp36, all participating in the nucleocytoplasmic shuttling of mRNA. nih.govsdbonline.org

Structural Features and Domain Architecture Related to Function

The function of the this compound as a regulator of mRNA metabolism is dictated by its specific structural features and domain architecture.

RNA-Binding Domains (RBDs) and Their Role in Ligand Interaction

A defining characteristic of the Sqd protein isoforms, including SqdB, is the presence of two RNA-Binding Domains (RBDs), also known as RNA Recognition Motifs (RRMs). nih.gov These domains are essential for the protein's ability to interact directly with RNA molecules. wikipedia.org The RBDs are located within the conserved region of the protein, shared by all three isoforms. nih.gov

The primary role of these RBDs is to recognize and bind to specific sequences or structures within target mRNAs, thereby mediating the protein's regulatory effects. wikipedia.orgnih.gov For instance, Sqd protein has been shown to bind directly to gurken (grk) mRNA, a critical interaction for the proper localization of this transcript during oogenesis. nih.govuniprot.org This direct binding is a prerequisite for the subsequent steps of mRNA processing, transport, and translational regulation that Sqd proteins are involved in. nih.govsdbonline.org The modular nature of RNA-binding proteins, often containing multiple RBDs, allows for a high degree of specificity and affinity in their interactions with a diverse range of RNA targets. nih.govnih.gov

Glycine-Rich Domains

In addition to the RBDs, the Sqd protein isoforms possess a glycine-rich domain at their carboxyl termini. nih.gov In the SqdB and SqdS isoforms, this glycine-rich region extends to the end of the protein. nih.gov Glycine-rich domains are a common feature in many RNA-binding proteins and are often intrinsically disordered. mdpi.comnih.gov

These domains can play several roles. They are known to mediate protein-protein interactions, which can be crucial for the assembly of larger ribonucleoprotein complexes. mdpi.comnih.gov For example, the interaction between Sqd and the translational repressor protein Bruno is thought to couple grk mRNA localization and its translation. nih.govsdbonline.org Glycine-rich domains can also contribute to RNA binding and have been implicated in processes like liquid-liquid phase separation, which can concentrate specific RNAs and proteins into functional, membrane-less organelles. mdpi.comnih.govresearchgate.net The flexibility imparted by the high glycine content can also be important for the dynamic conformational changes required for protein function. mdpi.com

M9-like Nuclear-Import Domain

All three Squid protein isoforms, including SqdB, possess an M9-like nuclear import domain. This domain is a specific amino acid sequence that acts as a signal for the protein to be transported into the cell nucleus. The M9-like motif found in all Sqd isoforms shares a 13 out of 38 amino acid identity with the M9 domain of human hnRNPA1, a well-characterized nuclear import signal. This conserved domain is crucial for the interaction with nuclear transport machinery, facilitating the entry of Sqd proteins from the cytoplasm into the nucleus where they can participate in RNA processing.

Differential Carboxyl Termini Among Isoforms and Functional Implications

A key distinguishing feature among the Squid protein isoforms lies in their carboxyl termini, which are varied due to alternative splicing of the sqd gene's pre-mRNA. The SqdB and SqdS isoforms are generated from the same 3' exon; however, a different splice site utilization results in SqdB having a shorter carboxyl terminus by 27 amino acids compared to SqdS. Both SqdB and SqdS feature a glycine-rich domain that extends to the end of the protein.

These differences in the carboxyl termini have significant functional consequences. While both SqdB and SqdS are detected in the nuclei of germ-line cells, their ability to localize and function within the oocyte nucleus differs dramatically. Research has shown that the SqdB isoform is incapable of performing the essential functions in gurken (grk) mRNA localization and protein accumulation that are carried out by the SqdA and SqdS isoforms. This functional disparity is directly linked to their distinct subcellular distributions and interactions, which are influenced by their unique C-terminal structures. The glycine-rich domain, a common feature of many RNA-binding proteins, is generally involved in mediating protein-protein interactions, which can influence the formation of larger ribonucleoprotein complexes.

FeatureSqdASqdBSqdS
Carboxyl Terminus Unique C-terminus from an alternative 3' exonShorter C-terminus with a glycine-rich domainLonger C-terminus with a glycine-rich domain and a consensus M9 motif
Function in grk mRNA localization Overlapping but nonidentical functions with SqdSCannot perform these functionsPerforms essential functions

Subcellular Localization and Transport Dynamics

Intracellular Distribution of SqdB (Germ-line Nuclei)

The Sqd protein is ubiquitously expressed in the egg chamber of Drosophila, being found in the cytoplasm and nuclei of all cells. Specifically, within the germline, both the SqdB and SqdS isoforms are detected within the nuclei of the nurse cells. However, a critical distinction in their localization is observed within the oocyte itself. While SqdS accumulates in the oocyte nucleus, SqdB does not. This differential localization within the germ-line nuclei is a key determinant of their functional capabilities during oogenesis.

Mechanism of Nuclear Import: Interaction with Transportin (Tnpo)

The nuclear import of hnRNPs containing an M9 domain is mediated by the nuclear import receptor, Transportin (Tnpo). This interaction is fundamental for the translocation of these proteins from the cytoplasm into the nucleus. The differential nuclear accumulation of the Sqd isoforms is correlated with a differential association with Transportin. The M9-like domain present in SqdB facilitates its import into the nurse cell nuclei through this interaction. However, the absence of a strong consensus M9 motif in SqdB, which is present in the C-terminus of SqdS, likely contributes to its differential import dynamics and lack of accumulation in the oocyte nucleus.

Factors Influencing Nuclear Accumulation (e.g., K10 function)

The stable accumulation of Sqd protein within the oocyte nucleus is not solely dependent on its interaction with Transportin; it also requires the function of another protein, fs(1)K10. In mutant ovaries lacking K10 function, Sqd protein is still present in the nurse cell nuclei but is notably absent from the oocyte nucleus. This indicates that K10 function is upstream of Sqd in the germ line and is essential for the stable accumulation of the necessary Sqd isoforms within the oocyte nucleus to carry out functions such as gurken mRNA localization. Mutations in both fs(1)K10 and sqd lead to the mislocalization of grk mRNA along the anterior cortex of the oocyte.

FactorRole in Sqd Nuclear Accumulation
Transportin (Tnpo) Mediates the import of Sqd isoforms into the nucleus via the M9 domain.
fs(1)K10 Required for the stable accumulation of Sqd protein within the oocyte nucleus.

Nucleocytoplasmic Shuttling of hnRNPs

Heterogeneous nuclear ribonucleoproteins (hnRNPs), as a class of proteins, are known to shuttle between the nucleus and the cytoplasm. This dynamic movement is integral to their function in mRNA metabolism, including pre-mRNA processing in the nucleus and subsequent mRNA transport to the cytoplasm for translation. This shuttling process allows them to associate with RNA transcripts in the nucleus and accompany them to the cytoplasm, and in some cases, return to the nucleus for further rounds of transport. While this is a general characteristic of many hnRNPs, the specific shuttling dynamics of the SqdB isoform have not been fully elucidated but are presumed to be a component of its function within the nurse cell nuclei.

Biological Roles and Physiological Significance in Drosophila Oogenesis

The this compound, while structurally similar to its fellow isoforms, plays a distinct and critical role in oogenesis, primarily defined by its inability to perform certain functions carried out by SqdA and SqdS. This functional divergence has significant consequences for egg development and female fertility.

Regulation of gurken (GRK) mRNA Localization

The localization of gurken (grk) mRNA to the dorso-anterior corner of the oocyte is a pivotal event in establishing the dorsal-ventral (D-V) axis of the future embryo. nih.gov Research has demonstrated that the Sqd protein is essential for this process. nih.gov However, the different isoforms of Sqd are not functionally equivalent in this role. nih.gov

Studies using transgenes to express individual Sqd isoforms in a sqd mutant background have revealed that SqdB is incapable of rescuing the grk mRNA mislocalization phenotype. nih.gov In egg chambers expressing only the SqdB isoform, grk mRNA is found in an anterior ring, a pattern indistinguishable from that of sqd mutants. nih.gov This is in stark contrast to the SqdS isoform, which restores the wild-type localization of grk mRNA, and the SqdA isoform, which shows a partial rescue. nih.gov The failure of SqdB to properly localize grk mRNA indicates its lack of function in the transport or anchoring of this critical transcript. nih.gov

Influence on Dorsal-Ventral Axis Determination

The correct localization of grk mRNA is a prerequisite for the localized translation of Gurken (Grk) protein, a signaling molecule that specifies dorsal cell fates in the surrounding follicle cells. nih.gov Given SqdB's inability to properly localize grk mRNA, it directly impacts dorsal-ventral axis determination.

In egg chambers from females where SqdB is the only Sqd isoform present, the mislocalized grk mRNA leads to the production of Grk protein along the entire anterior circumference of the oocyte. nih.gov This aberrant distribution of the Grk signal results in the dorsalization of the egg and the subsequent embryo, a phenotype characteristic of sqd mutants. nih.gov Females with this defect are sterile, laying eggs with dorsalized structures. nih.gov Therefore, the functional deficiency of SqdB in grk mRNA localization is a direct cause of failed dorsal-ventral patterning. nih.gov

Coupling of mRNA Localization and Translational Regulation

The regulation of grk mRNA involves not only its precise localization but also the control of its translation. The Sqd protein is implicated in coupling these two processes, in part through its interaction with the translational repressor protein Bruno. nih.gov This interaction is thought to prevent the translation of unlocalized grk mRNA. nih.gov

While the broader Sqd protein family provides this link, the specific contribution of SqdB appears to be negligible or non-existent in the context of grk regulation. The mislocalization of grk mRNA in the presence of only SqdB, and the subsequent widespread translation of Grk protein, suggests that SqdB fails to participate in the complex that correctly positions the mRNA and regulates its translation. nih.gov This underscores that the functions of mRNA localization and translational control are intricately linked and that SqdB is deficient in mediating this connection for grk mRNA. nih.gov

Roles in Germline Stem Cell (GSC) Maintenance and Proliferation

Recent research has uncovered a role for the broader family of hnRNPs, including the Squid protein, in the maintenance of germline stem cells (GSCs) in the Drosophila ovary. nih.gov GSCs are essential for the continuous production of eggs throughout the adult life of the female. nih.gov

A study demonstrated that three hnRNPs, including Squid, are required cell-autonomously within GSCs for their maintenance. nih.gov While this finding points to a crucial role for the Sqd protein family in GSC self-renewal and proliferation, the specific contribution of the SqdB isoform to this process has not been explicitly detailed. The study implicates the "Squid" protein as a whole, and further research is needed to dissect the individual roles of the SqdA, SqdB, and SqdS isoforms in GSC biology. nih.gov

Implication in Female Sterility Phenotypes

Mutations in the squid gene that disrupt its function in the germline lead to female sterility. nih.govnih.gov This sterility is a direct consequence of the defects in oogenesis, particularly the mislocalization of grk mRNA and the subsequent disruption of dorsal-ventral axis formation. nih.govnih.gov

As established, the SqdB isoform is unable to rescue the grk localization defects seen in sqd mutants. nih.gov Consequently, females expressing only SqdB in their germline are sterile. nih.gov This demonstrates that the functions performed by the other isoforms, SqdA and SqdS, are essential for female fertility and that SqdB cannot compensate for their absence in the context of embryonic patterning. nih.gov

Molecular Mechanisms of Action and Intermolecular Interactions

The distinct functions of the Sqd isoforms, including the functional deficiencies of SqdB, can be attributed to their differential molecular interactions and subcellular localizations. The Sqd proteins are known to interact with a variety of other proteins and RNA molecules to carry out their roles in mRNA metabolism.

All three Sqd isoforms are expressed in the germline cells, but they show different patterns of accumulation within these cells. Both SqdB and SqdS are detected in germline nuclei, whereas SqdA is predominantly found in the cytoplasm. nih.gov This differential localization is correlated with a differential ability to interact with the nuclear import protein Transportin. nih.gov While both SqdB and SqdS can be imported into the nucleus, there may be differences in their retention or transport into the oocyte nucleus specifically, which could contribute to their functional distinctions. nih.gov

The broader Sqd protein has been shown to interact with several key players in mRNA regulation:

gurken (grk) mRNA: The Sqd protein binds directly to the grk mRNA. nih.gov

Bruno (Bru): An interaction between Sqd and the translational repressor Bruno provides a link between mRNA localization and translational control. nih.gov

Hrb27C: Sqd interacts with Hrb27C, another hnRNP, and this interaction is implicated in grk RNA localization. nih.gov

Retinoblastoma tumor suppressor (Rbf): Proteomic analysis has identified an interaction between Sqd and the N-terminal domain of the Drosophila retinoblastoma homolog, Rbf. nih.gov

SqdB-RNA Interactions: Direct Binding to GRK mRNA 3' UTR

The Squid (Sqd) protein, a heterogeneous nuclear RNA-binding protein (hnRNP) in Drosophila melanogaster, plays a critical role in the localization of gurken (grk) mRNA. nih.gov This function is mediated, in part, by the direct interaction of Sqd with the grk transcript. nih.gov Research has demonstrated that the Sqd protein can bind to the 3' untranslated region (UTR) of grk mRNA. nih.govuniprot.orgbiologists.com UV cross-linking analyses using ovarian extracts confirmed a specific interaction between ovarian proteins, including Sqd, and various regions of the grk 3' UTR. nih.govbiologists.com This binding is essential for the proper localization of grk mRNA to the dorsal anterior region of the oocyte, a key step in establishing the dorsal-ventral axis of the egg and future embryo. uniprot.orgresearchgate.net The localization signals for this process are found within both the 5' and 3' regions of the grk transcript. nih.gov

SqdB-Protein Interactions

The function of SqdB is modulated through its interactions with other proteins, forming larger complexes that regulate mRNA metabolism. These interactions are crucial for processes ranging from translational repression to nuclear transport.

Interaction with Translational Repressor Bruno (bru1)

Evidence suggests that the localization and translational regulation of grk mRNA are coupled through an interaction between the Sqd protein and the translational repressor Bruno (bru1). nih.gov Bruno is known to bind to the 3' UTR of grk mRNA to repress its translation. nih.gov The physical and functional interplay between Sqd and Bruno indicates a coordinated mechanism to control not only where grk mRNA is located but also when it is translated into Gurken protein. nih.gov

Association with Transportin (Tnpo)

The different isoforms of Sqd exhibit distinct subcellular distributions, and this is correlated with their differential association with the nuclear import protein Transportin (Tnpo). nih.gov While all three major Sqd isoforms (SqdA, SqdB, and SqdS) are expressed in the germline cells of the ovary, they show varied intracellular localizations. Both SqdB and SqdS are found in germ-line nuclei, whereas SqdA is predominantly cytoplasmic. nih.gov This differential nuclear accumulation is linked to a varied ability to interact with Transportin, suggesting that this association is key to regulating the nuclear import of specific Sqd isoforms. nih.gov

Potential Cooperative Roles within Ribonucleoprotein Complexes (e.g., with Otu and Hrb27C)

Sqd functions within larger ribonucleoprotein (RNP) complexes, and its roles are often cooperative with other protein partners. uniprot.org Studies have identified direct physical and genetic interactions between Sqd and Hrb27C, another hnRNP. biologists.comnih.gov Like Sqd, Hrb27C is implicated in grk mRNA regulation and can also bind directly to grk RNA. biologists.com Furthermore, Hrb27C physically interacts with the Ovarian tumor (Otu) protein, a cytoplasmic factor also involved in RNA localization. biologists.comresearchgate.net Genetic analyses of mutants reveal that sqd, hrb27C, and otu share common phenotypes, including defects in grk localization. biologists.com This suggests that Sqd, Hrb27C, and Otu function together in a ribonuclear protein complex to mediate the proper localization of grk mRNA during oogenesis. uniprot.orgbiologists.com

Assembly and Function of Ribonucleoprotein (RNP) Complexes

Ribonucleoprotein (RNP) complexes are crucial assemblies of RNA and RNA-binding proteins that regulate every aspect of post-transcriptional gene expression, including processing, transport, localization, and translation. wikipedia.orgupenn.edu The assembly of these complexes is a highly dynamic process where a unique combination of hnRNPs binds to a specific mRNA to determine its fate. biologists.com

In Drosophila oogenesis, SqdB is a key component of such RNP complexes. uniprot.org It associates with other hnRNPs like Hrb27C and cytoplasmic proteins like Otu to form a functional RNP particle on the grk mRNA. biologists.comnih.gov The function of this specific RNP complex is to ensure the precise localization of the grk transcript to the dorsal-anterior corner of the oocyte and to regulate its translation. biologists.comresearchgate.net The coordinated action of the proteins within the complex is essential; disruption of Sqd, Hrb27C, or Otu leads to mislocalization of grk mRNA and subsequent defects in embryonic patterning. biologists.comresearchgate.net These RNP complexes, sometimes referred to as RNP granules, function by physically organizing their associated transcripts and regulatory proteins, thereby providing exquisite spatiotemporal control over protein synthesis. wikipedia.org

Functional Differentiation of Sqd Isoforms

Alternative splicing of the squid gene produces at least three distinct protein isoforms—SqdA, SqdB, and SqdS—which are not functionally equivalent. nih.gov These isoforms perform overlapping but nonidentical roles, particularly in the regulation of gurken mRNA. Their functional diversity is linked to differences in their subcellular localization and their association with other regulatory proteins. nih.govnih.gov

IsoformSubcellular Localization (Germline)Interaction with TransportinRole in grk mRNA Localization & Translation
SqdA Predominantly cytoplasmicLower associationLess effective in restoring grk mRNA localization compared to SqdS, but produces less mislocalized Grk protein than SqdB. nih.gov
SqdB Detected in germ-line nucleiHigher associationAppears incapable of restoring normal grk RNA or protein distribution. nih.gov May have a more significant role in somatic tissues. uniprot.org
SqdS Detected in germ-line nuclei (including the oocyte nucleus)Higher associationEffectively restores the normal pattern of grk RNA and protein distribution, though sometimes without achieving peak protein levels. nih.gov

This isoform-specific contribution to the regulation of a single mRNA target highlights a key mechanism for achieving complex post-transcriptional control. The differential abilities of SqdA, SqdB, and SqdS to localize grk mRNA and influence Gurken protein accumulation demonstrate that individual hnRNP isoforms can have highly specialized functions. nih.gov

Comparative Analysis of SqdA, SqdB, and SqdS Functions in GRK mRNA Regulation

The regulation of gurken (grk) mRNA is critical for establishing the dorsal-ventral (D-V) axis in the Drosophila egg and future embryo. The Sqd protein is a key player in ensuring the proper localization and translational control of this maternal mRNA researchgate.net. However, the three Sqd isoforms are not functionally equivalent in this process.

Research demonstrates that SqdA and SqdS have overlapping, yet distinct, roles in the localization of grk mRNA and the subsequent accumulation of Grk protein. In contrast, the SqdB isoform is unable to perform these specific functions nih.gov. A proposed model for this regulation suggests that SqdS associates with grk RNA within the oocyte nucleus, facilitating its regulated export and localization into the cytoplasm. Once in the cytoplasm, SqdA is thought to associate with the transcript to manage its translational regulation biologists.com. Studies on sqd mutants show that the loss of Sqd function leads to the mislocalization of grk mRNA and its ectopic translation along the anterior margin of the oocyte, which disrupts D-V patterning nih.gov. The SqdB isoform, however, does not appear to have a role in this critical developmental patterning process biologists.com.

IsoformFunction in grk mRNA Regulation
SqdA Involved in cytoplasmic translational regulation of grk mRNA. biologists.com
SqdB Cannot perform functions related to grk mRNA localization or protein accumulation. nih.gov
SqdS Facilitates regulated nuclear export and cytoplasmic localization of grk mRNA. biologists.com

Differential Capacity of SqdB in Localization and Protein Accumulation

The distinct functions of the Sqd isoforms are linked to their different subcellular distributions within the germline cells of the ovary nih.gov.

SqdB and SqdS: Both of these isoforms are detected within the nuclei of the germ-line-derived nurse cells.

SqdS: In addition to its presence in nurse cell nuclei, SqdS also accumulates in the nucleus of the oocyte.

SqdB: SqdB does not accumulate in the oocyte nucleus nih.gov.

SqdA: This isoform is found to be predominantly cytoplasmic nih.gov.

This differential nuclear accumulation is correlated with a varied association with Transportin, a nuclear import protein nih.gov. This suggests that the specific localization of each isoform is a key determinant of its function, and SqdB's particular nuclear residency, which excludes the oocyte nucleus, underlies its inability to participate in grk mRNA regulation at the appropriate site nih.gov.

IsoformNurse Cell NucleiOocyte NucleusCytoplasm
SqdA Not specifiedNot specifiedPredominantly located
SqdB DetectedNot detectedNot specified
SqdS DetectedDetectedNot specified

Isoform-Specific Contributions to Developmental Processes

The primary developmental process influenced by the Sqd isoforms is the establishment of dorsal-ventral polarity during oogenesis, which is dependent on the precise regulation of gurken mRNA researchgate.netbiologists.com. A germ-line mutation in the sqd gene results in female sterility due to the mislocalization of grk mRNA nih.gov.

Experiments have shown that SqdA and SqdS are the key contributors to this process. They perform overlapping but nonidentical functions that ensure grk mRNA is correctly localized and translated nih.gov. Conversely, the SqdB isoform does not contribute to D-V patterning biologists.com. Beyond D-V axis formation, Sqd isoforms are also involved in mediating the dispersion of nurse cell chromosomes during oogenesis biologists.com.

Advanced Methodological Approaches in Studying Drosophila SqdB

Genetic Mutation and Complementation Analysis

Genetic analysis has been fundamental to dissecting the specific roles of the Sqd isoforms. A key approach involves using females with the sqd¹ mutation, which eliminates the expression of all Sqd isoforms in the germ line during the critical stages of oogenesis nih.gov.

To understand the function of each isoform, researchers perform complementation analysis (or rescue experiments). In these experiments, transgenes encoding individual isoforms (SqdA, SqdB, or SqdS) are introduced into the sqd¹ mutant background. The ability of each isoform to "rescue" the developmental defects is then assessed. Such studies have shown that providing either SqdA or SqdS can efficiently rescue the D-V patterning defects caused by the sqd¹ mutation. However, providing the SqdB isoform alone fails to rescue these defects, conclusively demonstrating its inability to function in this specific pathway nih.gov. Similarly, specific combinations of isoforms, such as SqdA/SqdB or SqdB/SqdS, have been shown to rescue defects in nurse cell nuclear morphology biologists.com.

UV Cross-linking Analysis for RNA-Protein Interactions

To determine if the Sqd protein directly interacts with its target mRNA, scientists employ UV cross-linking analysis. This technique is used to create covalent bonds between proteins and RNA molecules that are in close proximity.

In studies of Sqd, ovarian extracts from wild-type flies serve as the source of the protein. Radioactively labeled RNA probes, corresponding to different regions of the grk 3' untranslated region (UTR), are incubated with these extracts nih.gov. After exposure to UV light, the resulting RNA-protein complexes are isolated using an antibody specific to Sqd and separated by size. These experiments have successfully shown that the Sqd protein directly binds to the grk 3' UTR. As a negative control, the same experiment performed with an unrelated RNA fragment, such as from the nanos (nos) 3' UTR, showed no interaction, confirming the specificity of the Sqd-grk binding nih.gov.

In Vitro Protein Association Assays

To identify other proteins that function together with Sqd, researchers use in vitro protein association assays. These methods help to map the protein-protein interaction networks that are crucial for biological processes.

Yeast Two-Hybrid Screen: This genetic method was used to find proteins that interact with Sqd. In one screen, Sqd was used as the "bait" to screen a library of potential "prey" proteins. This led to the identification of Hrb27C, another hnRNP, as a direct interacting partner biologists.com. Further investigation confirmed that Hrb27C also plays a role in regulating grk mRNA biologists.com.

Immunoprecipitation with Mass Spectrometry: In this biochemical approach, an antibody for a protein of interest is used to pull it out of a complex cell extract, along with any associated proteins. The amino-terminal domain of the Drosophila retinoblastoma tumor suppressor (Rbf) was used to identify novel binding partners. Mass spectrometry analysis of the proteins that were pulled down with Rbf identified the Sqd protein as a putative interactor nih.gov. This interaction was later confirmed by Western blot, suggesting a potential role for the retinoblastoma tumor suppressor in RNA processing through its interaction with Sqd nih.gov.

Immunohistochemistry and Subcellular Localization Studies

Immunohistochemical studies have been instrumental in determining the specific locations of the Sqd isoforms within the cells of the Drosophila ovary. These analyses reveal that while all three isoforms are expressed in the germline cells, their distribution is not uniform. nih.gov

Specifically, the this compound is detected within the nuclei of these germline cells, a localization pattern it shares with the SqdS isoform. nih.gov In contrast, the SqdA isoform is found predominantly in the cytoplasm. nih.gov This differential localization suggests that the isoforms may be subject to different regulatory mechanisms and perform distinct functions within the cell. The specific nuclear accumulation of SqdB and SqdS has been correlated with a differential association with Transportin, a nuclear import protein, suggesting a regulated mechanism for their entry into the nucleus. nih.gov

Further studies have shown that Sqd proteins, in general, can be found in both the nucleus and the cytoplasm in other cell types, such as the larval salivary gland cells, where they have been observed to colocalize with the Drosophila retinoblastoma homolog, Rbf. nih.gov The distinct nuclear presence of the SqdB isoform in the germline is a key finding, as it points towards a potential role in nuclear RNA processing, even if it differs from the established cytoplasmic functions of other isoforms, such as the localization of gurken (grk) mRNA, a function SqdB is unable to perform. nih.gov

Advanced Imaging Techniques for mRNA and Protein Dynamics

Understanding the dynamic interplay between proteins like SqdB and their target mRNAs requires sophisticated imaging technologies that go beyond static snapshots. In Drosophila research, several advanced techniques are employed to visualize and quantify gene expression dynamics in real-time and at the single-molecule level.

Live Imaging with MS2/PP7 Systems: A powerful method for tracking mRNA in living cells involves genetically tagging the RNA of interest with repeating stem-loop sequences, such as those from the MS2 or PP7 bacteriophages. nsf.gov A corresponding coat protein, fused to a fluorescent marker (e.g., Green Fluorescent Protein, GFP), is co-expressed in the organism. nih.gov This coat protein specifically binds to the RNA stem-loops, allowing the visualization of mRNA transcription, transport, and localization in real-time using confocal or two-photon microscopy. nsf.govnih.gov This technique can be adapted to study how proteins like SqdB might influence the life cycle of specific mRNAs.

Single-Molecule Fluorescence In Situ Hybridization (smFISH): This technique provides quantitative data on mRNA abundance and localization within fixed tissues with single-molecule resolution. biorxiv.org By using multiple fluorescently labeled oligonucleotide probes that bind along a target mRNA, individual transcripts can be detected as distinct fluorescent spots. This method has been used in Drosophila embryos to correlate mRNA half-life with its association with P-bodies, which are cytoplasmic granules involved in mRNA degradation and storage. biorxiv.org Such an approach could be used to determine if the nuclear presence of SqdB affects the processing or export of specific transcripts by quantifying their nuclear versus cytoplasmic abundance.

Genome-Wide Imaging Resources: Systematic approaches have combined fluorescent in situ hybridization (FISH) with large-scale imaging to create comprehensive atlases of mRNA expression and localization. elifesciences.org Resources like the Dresden Ovary Table (DOT) document the subcellular distribution of thousands of mRNAs during Drosophila oogenesis, revealing that widespread and dynamic mRNA localization is a common regulatory feature. elifesciences.org

These advanced imaging methods provide the necessary tools to move from identifying where a protein is located to understanding its dynamic functions in regulating mRNA metabolism.

Emerging Research Themes and Future Directions for Drosophila SqdB

Research into the this compound is part of a broader effort to understand the functional specificity of hnRNP isoforms. Future work is likely to focus on several key areas.

Elucidating the Full Spectrum of SqdB-Regulated mRNAs

While the role of the Sqd protein family in regulating gurken mRNA is well-documented, the specific RNA targets of the SqdB isoform remain largely unknown. nih.gov Given its nuclear localization, SqdB may be involved in the processing of nascent pre-mRNA transcripts. princeton.edu Future research will likely employ high-throughput techniques like Cross-Linking and Immunoprecipitation followed by sequencing (CLIP-seq) to identify the full range of RNAs that bind directly to SqdB in vivo. This will be crucial for moving beyond its known lack of function in gurken localization and uncovering its primary molecular roles, which may involve splicing, polyadenylation, or nuclear export of a distinct subset of transcripts.

Detailed Structural Biology of SqdB and Its Complexes

A complete understanding of SqdB function requires detailed knowledge of its three-dimensional structure and how it interacts with RNA and other proteins. duke.edu Structural biology techniques are essential for this purpose. pitt.edu

X-ray Crystallography and NMR Spectroscopy: These methods can provide atomic-resolution structures of the RNA-binding domains of SqdB, both alone and in complex with specific RNA sequences. researchgate.net This could reveal the structural basis for its RNA-binding specificity.

Cryo-Electron Microscopy (Cryo-EM): This technique is particularly valuable for studying large, dynamic macromolecular complexes. nih.gov It could be used to determine the structure of SqdB as part of larger ribonucleoprotein assemblies, providing insight into its interactions with other regulatory proteins.

Structural studies of the related Drosophila hnRNP Glorund have already revealed how it uses two distinct RNA-binding modes to recognize different RNA motifs. princeton.edu Similar investigations into SqdB could explain how it selects its specific RNA targets and what distinguishes its function from the other Sqd isoforms.

Computational Modeling of Protein-RNA and Protein-Protein Interactions

Computational approaches are becoming increasingly vital for predicting and analyzing the complex interactions that govern gene regulation. nih.gov For SqdB, computational modeling can complement experimental work in several ways:

Predicting RNA-Binding Sites: Algorithms can predict which regions of the this compound are likely to bind RNA and what RNA sequence motifs they might recognize. nih.gov

Molecular Docking: Software can model the interaction between the known or predicted structure of SqdB and its target RNAs or interacting proteins, such as Rbf. nih.govtmc.edu

Molecular Dynamics Simulations: These simulations can model the movement and conformational changes of SqdB and its complexes over time, providing insights into the mechanics of binding and regulation. researchgate.net

Deep Learning Models: By training on large datasets from techniques like CLIP-seq, deep learning models can predict protein-RNA interaction networks and identify key binding motifs, helping to prioritize targets for experimental validation. tum.de

These computational tools will be invaluable for generating hypotheses and interpreting the large datasets emerging from genomic and proteomic studies of SqdB.

Broader Implications for hnRNP Function and Gene Expression Regulation

The study of individual hnRNP isoforms like SqdB contributes to a broader understanding of how post-transcriptional regulation achieves specificity and complexity. The existence of distinct isoforms with different localizations and functions from a single gene demonstrates a key mechanism for expanding the regulatory capacity of the genome. nih.gov

Heterogeneous nuclear ribonucleoproteins are a highly conserved family of proteins essential for the maturation, localization, and translation of RNA. In Drosophila, hnRNPs are involved in diverse biological processes, from embryonic development to lipid metabolism. nih.govnih.gov Failures in hnRNP activity can underlie various human diseases. By dissecting the specific role of the SqdB isoform, researchers can gain deeper insight into the fundamental principles of gene expression and how these processes are finely tuned to control cell function and development.

The Sqdb Protein: Udp Sulfoquinovose Synthase in Sulfolipid Biosynthesis

Enzymatic Identity and Role in Metabolic Pathways

Nomenclature and Orthologs: SqdB in Bacteria/Cyanobacteria, SQD1 in Plants

The protein responsible for the initial step in SQDG biosynthesis is known by different names depending on the organism. In bacteria and cyanobacteria, it is commonly referred to as SqdB. In plants, the orthologous enzyme is designated SQD1. These proteins share significant sequence similarity, highlighting the evolutionary conservation of this crucial step in sulfolipid biosynthesis across different domains of life. The SQD1 protein from Arabidopsis thaliana is a well-characterized example of this enzyme in plants.

It is important to note that while SqdB is primarily associated with UDP-sulfoquinovose synthesis, the term "SqdB protein" can also refer to a heterogeneous nuclear RNA binding protein (hnRNP) in Drosophila, which has distinct functions in mRNA localization and translation. However, within the context of sulfolipid biosynthesis, SqdB specifically denotes the UDP-sulfoquinovose synthase.

Catalytic Function: UDP-sulfoquinovose Synthase

The primary catalytic function of the this compound (and its plant ortholog SQD1) is that of a UDP-sulfoquinovose synthase. This enzyme catalyzes the formation of UDP-sulfoquinovose, which is the activated form of sulfoquinovose required for its incorporation into glycoconjugates, specifically SQDG. The enzyme is also referred to as sulfite (B76179):UDP-glucose sulfotransferase or UDP-6-sulfo-6-deoxyglucose sulfohydrolase, and it has the EC number 3.13.1.1.

Position within the Sulfoquinovosyldiacylglycerol (SQDG) Biosynthetic Pathway

SqdB occupies a pivotal position as the first committed enzyme in the main pathway for SQDG biosynthesis. The pathway generally involves two main steps: first, the synthesis of UDP-sulfoquinovose from UDP-glucose and a sulfur donor catalyzed by SqdB/SQD1, and second, the transfer of the sulfoquinovose moiety from UDP-sulfoquinovose to diacylglycerol (DAG) to form SQDG. In cyanobacteria and plants, this second step is catalyzed by SQDG synthase, encoded by sqdX or SQD2. In some bacteria, other proteins like SqdA, SqdC, and SqdD are also involved in the downstream steps of SQDG assembly.

Molecular Mechanism of Enzymatic Action

The molecular mechanism by which SqdB/SQD1 catalyzes the formation of UDP-sulfoquinovose involves the binding of specific substrates and their conversion into the product.

Substrate Binding: UDP-glucose and Sulfite

The primary substrates for UDP-sulfoquinovose synthase are UDP-glucose and sulfite. Studies on SQD1 from Arabidopsis thaliana have shown that the enzyme binds UDP-glucose and requires sulfite as the sulfur donor for the formation of UDP-sulfoquinovose. Approximate K(m) values for SQD1 have been established as around 150 µM for UDP-glucose and 10 µM for sulfite. The enzyme also requires NAD+ as a cofactor, which is tightly bound and participates in the reaction. The crystal structure of SQD1 reveals a bi-domain structure with a Rossmann fold responsible for NAD+ binding, and the catalytic site located in a cleft between the two lobes, where UDP-glucose is bound.

Product Formation: UDP-sulfoquinovose

The main product of the enzymatic action of SqdB/SQD1 is UDP-sulfoquinovose. The reaction involves the transfer of a sulfite group to the glucose moiety of UDP-glucose. The proposed mechanism for UDP-sulfoquinovose biosynthesis involves an NAD+-dependent oxidation of UDP-glucose, followed by dehydration, enolization, and subsequent addition of sulfite. In the absence of a sulfur donor like sulfite, the enzyme can convert UDP-glucose to UDP-4-keto-glucose-5,6-ene. The formation of UDP-sulfoquinovose is the crucial step that provides the activated head group for the subsequent synthesis of SQDG.

Compound Names and PubChem CIDs

While protein sequences are typically identified by UniProt or similar database entries, and PubChem is primarily for small molecules, we provide the PubChem CIDs for the relevant small molecule substrates and products. A specific PubChem CID for the SqdB or SQD1 protein itself is not applicable in the same way as for small chemical compounds; protein sequences are cataloged in protein databases.

Compound NamePubChem CID
UDP-sulfoquinovose443244, 25200933
UDP-glucose8629, 439156
Sulfite1052, 24437, 25041, 26268
Sulfoquinovosyldiacylglycerol (SQDG)481096, 42607403, 56842030

Data Table: Substrates and Product of UDP-Sulfoquinovose Synthase

MoleculeRolePubChem CID
UDP-glucoseSubstrate8629, 439156
SulfiteSubstrate1052, 24437, 25041, 26268
UDP-sulfoquinovoseProduct443244, 25200933

Detailed Research Findings

Research on SqdB and SQD1 has provided significant insights into their structure and mechanism. The crystal structure of SQD1 from Arabidopsis thaliana has been determined, revealing its bi-domain structure and the location of the catalytic site. Mutational analyses of conserved amino acids in SQD1 and orthologs like Agl3 from Sulfolobus acidocaldarius have helped identify residues critical for catalysis. Studies have also demonstrated the requirement for NAD+ as a cofactor and proposed a detailed reaction mechanism involving oxidation, dehydration, and sulfite addition. The ability of recombinant SQD1 to catalyze the formation of UDP-sulfoquinovose from UDP-glucose and sulfite in vitro has been experimentally confirmed.

Research also indicates the importance of SqdB/SQD1 for the production of SQDG, which plays essential roles in photosynthetic membranes, particularly under phosphate-limiting conditions where it can substitute for phospholipids (B1166683) like phosphatidylglycerol. Mutants deficient in sqdB or SQD1 show a complete loss or significant reduction of SQDG.

Cofactor Requirements (e.g., NAD+)

UDP-sulfoquinovose synthases, including SQD1 from Arabidopsis thaliana and Agl3 from Sulfolobus acidocaldarius, require NAD+ as a cofactor for their catalytic activity. nih.govnih.govresearchgate.net NAD+ is tightly bound to the enzyme and participates in the redox reactions involved in the conversion of UDP-glucose. nih.govnih.gov Studies on Agl3 have shown that the cofactor remains bound during the reaction and its participation is concentration-dependent. nih.govnih.gov The rapid initial electron transfer between UDP-glucose and NAD+ has been monitored in UDP-sulfoquinovose synthases. nih.govnih.gov Structural studies of SQD1 complexed with NAD+ and UDP-glucose have confirmed the binding of NAD+ in an extended conformation within a Rossmann fold, a common NAD+-binding motif found in many dehydrogenases. nih.govpnas.orgmsu.edu

Classification as a Short-Chain Dehydrogenase/Reductase (SDR) Family Member

Based on amino acid sequence analysis and structural comparisons, UDP-sulfoquinovose synthases like SQD1 and Agl3 are classified as members of the short-chain dehydrogenase/reductase (SDR) superfamily of enzymes. nih.govnih.govresearchgate.net SDR enzymes typically utilize NAD(P)H as a cofactor and are involved in a wide range of oxidation and reduction reactions. The structural similarity of SQD1 to other SDR enzymes, such as UDP-galactose 4'-epimerase (GalE) and dTDP-glucose 4',6'-dehydratase (dTGDH), supports this classification. nih.govpnas.orgmsu.edu Conserved catalytic residues characteristic of the SDR family are also found in SQD1. pnas.org

Proposed Catalytic Steps

The catalytic mechanism of UDP-sulfoquinovose synthase involves several steps, proposed to be similar to those of other sugar nucleotide-modifying enzymes within the SDR family. pnas.orgresearchgate.net The process is initiated by the NAD+-dependent oxidation of UDP-glucose at the C4' position, leading to the formation of a 4'-keto intermediate. nih.govnih.govpnas.orgresearchgate.net This is followed by dehydration and enolization, generating a UDP-4-keto-glucose-5,6-ene intermediate. nih.govnih.govpnas.orgresearchgate.net In the presence of a sulfur donor (such as sulfite), a nucleophilic addition across the double bond at C6' occurs, followed by the reduction of the 4'-keto group and regeneration of NAD+. nih.govpnas.org Studies have shown that in the absence of a sulfur donor, the enzyme can convert UDP-glucose to UDP-glucose-5,6-ene. nih.govnih.gov The proposed mechanism involves proton abstraction from the UDP-glucose 4'-hydroxyl by a conserved tyrosine residue acting as a general base. pnas.org

Evolutionary Biology and Global Distribution

Phylogenetic Analysis of SqdB-coding Proteins

Phylogenetic analysis of proteins encoded by the sqdB gene, which codes for UDP-sulfoquinovose synthase, reveals insights into the evolutionary history and distribution of this enzyme across different organisms. These analyses typically involve comparing the amino acid or nucleotide sequences of sqdB homologs from various species. nih.gov Such studies help to understand the relationships between sqdB genes in different lineages and infer their evolutionary trajectories. nih.gov

Identification of Distinct Evolutionary Clusters (e.g., green algae/plants/cyanobacteria vs. non-photosynthetic bacteria)

Phylogenetic studies have identified distinct evolutionary clusters of SqdB-coding proteins. One major cluster includes sequences from green algae, higher plants, and certain cyanobacteria. nih.gov Another distinct cluster primarily comprises sequences from non-photosynthetic bacteria, although it also includes some other cyanobacteria and algal groups. nih.gov This clustering suggests potential divergence in the evolutionary paths of sqdB genes in different biological groups. nih.gov

Hypotheses on Dual Appearance in Cyanobacterial Evolution

Evolutionary analysis suggests that the appearance of UDP-sulfoquinovose synthase may have occurred more than once in cyanobacterial evolution. nih.gov One hypothesis proposes a dual origin or a complex evolutionary history within cyanobacteria. nih.gov One of the cyanobacterial branches containing sqdB is hypothesized to have led to the diversification of the protein in members of the phylum Proteobacteria, suggesting potential horizontal gene transfer or a shared ancestry followed by divergence. nih.gov The presence of sqdB in both photosynthetic and non-photosynthetic organisms across different domains of life highlights the complex evolutionary history of sulfolipid biosynthesis. nih.gov

Diversification and Horizontal Gene Transfer

Phylogenetic analysis of SqdB-coding proteins reveals two distinct clusters: one encompassing green algae, higher plants, and cyanobacteria, and another primarily comprising non-photosynthetic bacteria, along with other cyanobacterial and algal groups. nih.gov Evolutionary analysis suggests that the appearance of UDP-SQ synthase occurred twice in cyanobacterial evolution, with one branch leading to the diversification of the protein in members of the phylum Proteobacteria. nih.gov

The sqdB gene is considered the most highly conserved sulfolipid gene across all SQDG-producing organisms. researchgate.net While there is sequence similarity between bacterial sqdB genes and the plant ortholog SQD1, the reduced similarity between Sinorhizobium melilotisqdB and Arabidopsis thalianaSQD1 does not support a recent gene transfer from plants as a consequence of close symbiosis. apsnet.org

Studies searching for sqdB homologues in marine metagenomes have strongly indicated the presence of heterotrophic bacteria as potential SQDG producers. nih.govdntb.gov.ua The application of sqdB gene primers in marine environments has revealed high diversity, particularly affiliated with cyanobacteria and Proteobacteria in microbial mats, while in North Sea surface water, most detected sqdB genes were attributed to Synechococcus sp. nih.gov

Ecological and Physiological Significance

The presence and regulation of SQDG biosynthesis, catalyzed by SqdB, are intrinsically linked to the ecological and physiological adaptations of organisms, particularly in response to nutrient availability.

Role in Adaptation to Phosphate (B84403) Deprivation

SQDG plays a significant role in the adaptation of photosynthetic organisms to phosphate (Pi) deprivation. oup.comnih.govfrontiersin.org Under conditions of limited phosphate, photosynthetic organisms can substitute phospholipids, particularly phosphatidylglycerol (PG), with SQDG in their thylakoid membranes. pnas.orgoup.comfrontiersin.orghawaii.edu This lipid remodeling strategy allows cells to reduce their phosphorus requirements while maintaining the necessary anionic lipid content for photosynthetic membrane structure and function. pnas.orgoup.comfrontiersin.org

The molecular mechanism underlying the increase in SQDG under phosphate deprivation involves the upregulation of genes involved in SQDG synthesis, including sqdB in cyanobacteria and UGP3/SQD1/SQD2 in algae and plants. frontiersin.org Studies in Arabidopsis thaliana have shown that mutants deficient in SQD2 (sulfolipid synthase), and thus lacking SQDG, exhibit impaired growth under phosphate-limited conditions. pnas.orgresearchgate.net Similarly, in the cyanobacterium Thermosynechococcus elongatus, inactivation of the sqdB gene led to a complete loss of SQDG and impaired growth under phosphate-sufficient conditions, with a substantial increase in PG levels. oup.com

Data Table: Lipid Composition Changes Under Phosphate Starvation in Synechococcus elongatus PCC 7942 mdpi.com

Lipid ClassPhosphate-Sufficient (mol%)Phosphate-Starved (mol%) (after 12 days)Change
MGDG~43.1DecreaseDecrease
DGDG~16.1IncreaseIncrease
SQDGNot specifiedIncreaseIncrease
PG~3.5IncreaseIncrease

Note: Specific initial SQDG values were not provided in the source, but the trend of increase under phosphate starvation is noted.

Despite the increase in SQDG, studies in Synechococcus elongatus PCC 7942 have shown that under phosphate starvation, the expression of sqdB and sqdX genes can be downregulated, suggesting a complex regulatory mechanism aimed at maintaining glyceroglycolipid homeostasis and the MGDG/DGDG ratio. mdpi.com

Contribution to Sulfur Metabolism and Utilization of Alternative Sulfur Sources

In some organisms, particularly under sulfur-limiting conditions, SQDG can potentially serve as an intracellular sulfur source through its degradation. plos.orgresearchgate.netnih.gov However, the stability of SQDG under sulfur starvation varies among different organisms. In the green alga Chlamydomonas reinhardtii, sulfolipid degradation is induced upon sulfur starvation, suggesting its role as a sulfur reserve for protein synthesis. plos.orgresearchgate.net In contrast, SQDG stability is maintained at a high level in certain cyanobacteria like Synechocystis and Synechococcus under sulfur-limiting conditions. plos.orgresearchgate.net

In bacteria like Rhodopseudomonas sphaeroides, the this compound is involved in the sulfur reduction pathway and is induced under sulfur-limiting conditions, helping the bacterium utilize alternative sulfur sources and adapt to environments with limited sulfur availability. ontosight.ai This highlights a potential role for SqdB in broader sulfur metabolic strategies beyond just SQDG synthesis in some microbial contexts.

Impact on Membrane Lipid Composition and Stability (SQDG)

The presence of SQDG is closely associated with certain membrane proteins, and in some cases, strong electrostatic interactions have been suggested. wikipedia.org SQDG has been shown to protect the chloroplast CF0-CF1 ATPase against cold inactivation and is involved in the turnover of cytochrome f in the cytochrome b6f complex. wikipedia.org

Mutations affecting SQDG biosynthesis, such as disruptions in sqdB or sqdX (encoding SQDG synthase), can lead to the complete absence of SQDG and compensatory changes in other lipid classes, particularly an increase in PG. oup.com While in some organisms, the absence of SQDG may have minimal effects on growth and photosynthesis, in others, like Thermosynechococcus elongatus, it can partially impair photosynthetic activity and affect the stability of protein complexes like Photosystem II (PSII). oup.comnih.gov Studies on an SQDG-deficient mutant of T. elongatus revealed that while other lipids, likely PG, occupied the SQDG-binding sites in PSII, the replacement decreased the stability of the PSII dimer and partially impaired PSII activity. nih.gov

Response to Sulfate-Starvation Stress in Photosynthetic Organisms (e.g., Cyanobacteria, Algae)

SqdB and the sulfolipid biosynthesis pathway are implicated in the response of photosynthetic organisms to sulfate-starvation stress. plos.orgresearchgate.netnih.gov As mentioned earlier, the stability and metabolic fate of SQDG under sulfur-limiting conditions differ between cyanobacteria and green algae. plos.orgresearchgate.net

In green algae like Chlamydomonas reinhardtii and Chlorella kessleri, SQDG degradation is induced upon sulfur starvation, serving as a potential internal sulfur source. plos.orgresearchgate.netnih.gov This ability to degrade SQDG under sulfur-starved conditions may have been acquired by eukaryotic algae during evolution. plos.org

In contrast, cyanobacteria such as Synechocystis sp. PCC 6803 and Synechococcus elongatus PCC 7942 maintain high SQDG stability under sulfur limitation. plos.orgresearchgate.net In Synechococcus, the sqdB and sqdX genes are necessary for regulatory rearrangement of the photosynthetic apparatus and acclimating cell growth under sulfate-starved conditions. plos.org Disruptions in these genes repressed phycobilisome degradation (a common response to nutrient stress in Synechococcus) and cell growth under sulfate (B86663) starvation, highlighting specific roles for sqdB and sqdX beyond just providing a sulfur source. plos.orgsemanticscholar.org This suggests that sulfolipid metabolism has evolved to enable species-specific processes for acclimation to sulfate starvation in different photosynthetic microbes. plos.org

Significance in Microbial Ecology, particularly Marine Environments

The presence and activity of SqdB, and consequently the production of SQDG, are significant in microbial ecology, particularly in marine environments. nih.govplos.org SQDG is a widespread lipid in marine photosynthetic organisms, including cyanobacteria and algae, which are key players in marine primary production and biogeochemical cycles. wikipedia.orgnih.govplos.org

The ability of marine microbes to synthesize SQDG is linked to their adaptation strategies in environments where phosphate availability can be a limiting factor. nih.govfrontiersin.orghawaii.edu The substitution of phospholipids with SQDG allows these organisms to thrive in low-phosphate conditions, influencing their distribution and competitive dynamics within marine ecosystems. nih.govfrontiersin.org

Furthermore, the detection of sqdB genes in diverse marine microbial assemblages, including heterotrophic bacteria, suggests a broader ecological role for SQDG biosynthesis beyond just photosynthesis. nih.govdntb.gov.ua While the function of SQDG in non-photosynthetic marine bacteria is not as well-characterized, its presence implies potential roles in membrane structure, nutrient acquisition, or interactions within microbial communities. nih.govapsnet.org The study of sqdB gene diversity and distribution in marine environments provides insights into the potential producers of SQDG and their ecological niches. nih.gov

Genetic Regulation and Transcriptional Control

The expression of the sqdB gene and, consequently, the activity of this compound are subject to genetic regulation at the transcriptional level, allowing organisms to adapt to varying environmental conditions, particularly nutrient availability. pnas.orgwikipedia.org

Regulation of sqdB Gene Expression

Regulation of sqdB gene expression is notably influenced by nutrient availability, particularly sulfur and phosphate. In photosynthetic organisms like Arabidopsis thaliana and Chlamydomonas reinhardtii, the expression of SQD1 (the plant homolog of sqdB) is significantly induced under phosphate-depleted conditions. researchgate.netpnas.org This induction leads to increased SQDG synthesis, which helps maintain the balance of thylakoid membrane charge by substituting phosphatidylglycerol, a phospholipid that is reduced under low phosphate conditions. researchgate.net In Chlamydomonas reinhardtii, sulfur starvation also impacts SQDG metabolism; while SQDG is degraded to provide a sulfur source for protein synthesis, the synthesis capacity is also enhanced through the upregulation of SQD1 mRNA. researchgate.net This suggests a complex regulatory network that balances degradation and synthesis based on sulfur availability. In marine picocyanobacteria Synechococcus, high expression of the sqdB gene has been observed, which is transiently lowered following phosphate fertilization, further supporting a link between sqdB expression and phosphate availability in situ. copernicus.org

Operon Structures

In bacteria and archaea, genes involved in related metabolic pathways are often organized into operons, which are transcribed together under the control of a single promoter. wou.edu Studies have identified operon structures involving sqdB in various microorganisms. For instance, in the haloarchaeon Haloquadratum walsbyi, an operon encoding a sulfoquinovose synthase (SqdB) has been reported. nih.gov In Sulfolobus acidocaldarius, a sulfoquinovose biosynthesis operon, designated agl1 to agl4, includes agl3 (Saci0423), which is a predicted UDP-sulfoquinovose synthase and shows homology to bacterial sqdB and eukaryal SQD1 genes. nih.gov While the specific details of sqdBDC or sqdBX operons were mentioned in the prompt, the search results primarily highlight the existence of sqdB-containing operons in archaea and the co-regulation of sqdB and sqdX (encoding SQDG synthase) in cyanobacteria under phosphate starvation, although their expression was downregulated in that specific condition in Synechococcus elongatus PCC 7942. nih.govmdpi.com This downregulation of sqdB and sqdX under phosphate starvation in S. elongatus PCC 7942 is inferred to be associated with lipid homeostasis regulation, potentially making more precursors available for other lipid syntheses. mdpi.com

Genetic Studies on sqdB Mutants and Disruptants

Genetic studies involving sqdB mutants and disruptants have been instrumental in understanding the physiological role of SqdB and sulfolipid biosynthesis. In Arabidopsis thaliana, antisense expression of the SQD1 gene in transgenic plants resulted in a reduction of sulfolipid content, demonstrating the necessity of SQD1 for sulfolipid biosynthesis. pnas.org Similarly, targeted deletion of agl3 (the sqdB homolog) in Sulfolobus acidocaldarius impaired UDP-sulfoquinovose synthesis and led to a mutant lacking sulfoquinovose in its S-layer glycan. nih.gov Disruption of the sqdB gene in other organisms has also been shown to affect SQDG synthesis. semanticscholar.orgucr.edu These studies, often utilizing techniques like chemical mutagenesis screening and the analysis of mutant phenotypes, have confirmed the essential role of SqdB in the pathway and provided insights into the conditions under which SQDG is important, such as phosphate limitation. nih.govnumberanalytics.comfrontiersin.org

Methodological Approaches in Studying SqdB (UDP-sulfoquinovose Synthase)

Various methodological approaches have been employed to study SqdB and its enzymatic activity.

Genetic Complementation Studies

Genetic complementation is a technique used to determine if two mutations that produce a similar phenotype are in the same gene or different genes. wikipedia.orgpearson.com In the study of sulfolipid biosynthesis, genetic complementation has been used to identify and confirm the involvement of specific genes, including sqdB. nih.govucr.edu By introducing a wild-type copy of a gene into a mutant organism lacking that functional gene, researchers can observe if the wild-type phenotype is restored, thereby confirming that the mutated gene is responsible for the observed deficiency. This approach was used in Chlamydomonas reinhardtii to identify essential genes for SQDG synthesis through chemical mutagenesis screening and subsequent genetic complementation. nih.gov

In Vitro Enzymatic Assays

In vitro enzymatic assays are laboratory methods used to measure the activity of enzymes under controlled conditions. databiotech.co.ilksu.edu.sa These assays are crucial for characterizing the biochemical function of SqdB, specifically its ability to catalyze the conversion of UDP-glucose and sulfite to UDP-sulfoquinovose. wikipedia.org Recombinant SqdB (or its homologs like Arabidopsis SQD1 or Sulfolobus acidocaldarius Agl3) expressed in host organisms like Escherichia coli has been used for in vitro assays. nih.govnih.gov These assays involve incubating the purified enzyme with its substrates (UDP-glucose and sulfite) and measuring the production of UDP-sulfoquinovose over time. uniprot.orgwikipedia.org While recombinant Arabidopsis SQD1 expressed in E. coli showed low in vitro activity, in vitro assays with recombinant Agl3 from S. acidocaldarius confirmed its catalytic activity in producing UDP-sulfoquinovose, although the reaction rate was also noted as quite low. nih.gov These assays allow for the determination of enzyme kinetics, substrate specificity, and the effects of various factors (like pH, temperature, and inhibitor concentrations) on enzyme activity. uniprot.orgdatabiotech.co.ilksu.edu.sasigmaaldrich.com

Gene Targeting and Disruption Techniques

Gene targeting and disruption techniques have been instrumental in understanding the role of the sqdB gene and the this compound in SQDG biosynthesis. By inactivating the sqdB gene, researchers can create mutants deficient in SQDG production, allowing for the investigation of the lipid's function and the consequences of its absence. For instance, a SQDG-deficient null mutant of Rhodobacter sphaeroides with an inactivated sqdB gene showed no impairment in growth or photosynthetic electron transport under optimal conditions, suggesting that SQDG may not be essential under such specific conditions. annualreviews.org In Sulfolobus acidocaldarius, a markerless in-frame deletion of the agl3 gene, which encodes a predicted UDP-sulfoquinovose synthase homologous to bacterial sqdB and eukaryal SQD1, resulted in a decreased molecular mass of S-layer glycoproteins, indicating a change in N-glycan composition and confirming the enzyme's role in sulfoquinovose biosynthesis for glycosylation. nih.govresearchgate.net Reverse transcription polymerase chain reaction (RT-PCR) can be used to confirm the deletion of the target gene, such as agl3, by showing the absence of its transcript in the mutant strain compared to the wild type. nih.gov

Phylogenetic and Metagenomic Analysis of sqdB Genes

Phylogenetic analysis of sqdB-coding proteins reveals distinct evolutionary lineages. One cluster includes sequences from green algae, higher plants, and cyanobacteria, while another comprises primarily non-photosynthetic bacteria, as well as other cyanobacteria and algal groups. nih.gov Evolutionary studies suggest that the appearance of UDP-sulfoquinovose synthase occurred independently at least twice in cyanobacterial evolution, with one branch leading to the diversification of the protein in Proteobacteria. nih.gov

Metagenomic analysis of marine microbial assemblages has been used to assess potential microbial sources of SQDGs by searching for homologues of sqdB proteins. nih.gov Such searches strongly suggest the presence of heterotrophic bacteria capable of producing SQDGs. nih.gov Application of sqdB gene primers in marine environments has revealed high diversity, with sequences affiliated with cyanobacteria and Proteobacteria found in microbial mats, and sequences attributed to Synechococcus sp. dominating in surface waters. nih.gov The distribution and diversity of sqdB genes in different environments can provide insights into microbial adaptation strategies, particularly in response to nutrient availability like phosphate. nih.govroyalsocietypublishing.org

Spectroscopic and Chromatographic Methods for Metabolite Identification (e.g., UDP-sulfoquinovose, SQDG)

Various spectroscopic and chromatographic methods are employed to identify and quantify metabolites involved in the SQDG biosynthetic pathway, including UDP-sulfoquinovose and SQDG.

Chromatographic techniques, such as thin-layer chromatography (TLC), have historically been used for the identification and quantification of SQDG lipids, often in conjunction with functional group-selective sprays or radioactive labeling. nih.govnih.gov Gas chromatography-mass spectrometry (GC-MS) has also been applied for quantification after sample processing. nih.gov

More advanced techniques like liquid chromatography-mass spectrometry (LC-MS) and tandem mass spectrometry (MS/MS), including electrospray ionization (ESI)-MS/MS and ultra-high-performance liquid chromatography (UHPLC)-MS/MS, are widely used for detailed structural information and quantification of SQDG lipids. nih.govnih.govresearchgate.net These methods can identify SQDG lipids by the presence of characteristic product ions, such as m/z 80 (SO3-) or m/z 81 (SO3H-) under different collision-induced dissociation conditions, and m/z 225. nih.gov High-performance thin-layer chromatography (HPTLC) offers a precise and accurate method for routinely following variations in glycerolipid class levels. researchgate.net

For the identification of UDP-sulfoquinovose, chromatographic behavior and the known function of SqdB can be used. biorxiv.org RP-HPLC analysis can show the conversion of UDP-glucose and sulfite into UDP-sulfoquinovose catalyzed by UDP-sulfoquinovose synthase. nih.gov PGC-ESI-MS analysis can also demonstrate this conversion. nih.gov Nuclear magnetic resonance (NMR) spectroscopy, specifically 1H and 13C NMR, can be used to determine the structure of metabolites like UDP-4-keto-glucose-5,6-ene, an intermediate in the UDP-sulfoquinovose synthesis pathway in some organisms. researchgate.netnih.gov

Crystal Structure Determination of Orthologs (e.g., SQD1)

The crystal structure of SQD1 from Arabidopsis thaliana, an ortholog of bacterial SqdB and archaeal Agl3, has been determined, providing significant insights into the enzyme's structure and function. pnas.orgebi.ac.ukpnas.orgrcsb.orgnih.gov The structure of SQD1 complexed with NAD+ and the putative substrate UDP-glucose at high resolution (e.g., 1.6 Å) reveals a bidomain structure with the catalytic site located in a cleft between the two lobes. pnas.orgpnas.orgnih.gov The large N-terminal domain contains a Rossmann fold motif responsible for NAD+ binding. nih.gov Both bound ligands, NAD+ and UDP-glucose, are buried within the binding cleft, which also contains a solvent cavity likely serving as the binding site for the sulfur donor substrate. pnas.orgpnas.org

SQD1 belongs to the short-chain dehydrogenase/reductase (SDR) family of enzymes and conserves characteristic catalytic residues found in this family. pnas.orgnih.gov Specific residues, such as Thr-145, form hydrogen bonds with the hydroxyls of UDP-glucose, and a His side chain may be important for sulfonation. pnas.org Structural comparisons between SQD1 and other SDR enzymes, despite modest sequence identity, highlight conserved structural features within this subfamily. pnas.orgnih.gov The crystal structure of mutant forms of SQD1, such as T145A, complexed with NAD+ and UDP-glucose have also been determined, aiding in the characterization of the active site and reaction mechanism. rcsb.orgebi.ac.uk

Research Applications and Future Directions

Research on this compound and SQDG biosynthesis has several applications and opens avenues for future research.

Understanding Microbial Adaptation Strategies

The presence and regulation of sqdB genes and SQDG production are linked to microbial adaptation strategies, particularly in response to environmental conditions such as phosphate limitation. nih.gov SQDG contains sulfur instead of phosphorus in its headgroup, making it a suitable substitute for phospholipids in membranes when phosphate is scarce. nih.gov Studying the distribution and phylogenetic diversity of sqdB genes in different microbial communities and environments provides insights into how microorganisms have evolved to cope with varying nutrient availability. nih.govamdb.online For example, the prevalence of sqdB in marine microbial assemblages, including both photosynthetic and heterotrophic bacteria, suggests that SQDG production is a widespread strategy for adapting to phosphate-limited marine environments. nih.gov Further research into the regulation of sqdB expression and the factors influencing SQDG production in various microorganisms can shed light on their ecological roles and adaptation mechanisms. The importance of SQDG for survival under specific environmental stress conditions has been observed, such as the decreased growth rate of Sulfolobus acidocaldarius lacking agl3 (UDP-sulfoquinovose synthase) at elevated salt concentrations. nih.govresearchgate.net

Insights into Lipid Metabolism and Membrane Homeostasis

The biosynthesis of sulfolipids, initiated by the SqdB-catalyzed formation of UDP-sulfoquinovose, is intricately linked to cellular lipid metabolism and plays a significant role in maintaining membrane homeostasis, particularly in photosynthetic organisms. SQDG is a major anionic lipid in thylakoid membranes, and its presence is crucial for the proper function and structure of these membranes. pnas.organnualreviews.orgoup.com

In the cyanobacterium Thermosynechococcus elongatus, inactivation of the sqdB gene leads to a complete loss of SQDG and a substantial increase in PG content, suggesting a degree of compensation between these two anionic lipids. oup.comnih.gov However, under phosphate-deficient conditions, the sqdB mutant exhibited severely impaired growth and decreased photosystem II activity, which could not be fully rescued by PG supplementation, indicating a specific role for SQDG in the growth and photosynthesis of this organism under such stress. oup.comnih.gov

The dynamic regulation of sulfolipid biosynthesis in response to phosphate availability underscores its importance in maintaining membrane lipid homeostasis and ensuring the proper functioning of photosynthetic machinery under varying environmental conditions. pnas.orgoup.comnih.gov

Comparative Enzymology and Evolutionary Biochemistry

Comparative studies of SqdB/UDP-sulfoquinovose synthase across different organisms reveal insights into its enzymatic mechanism and evolutionary history. As a member of the SDR superfamily, SqdB shares structural and mechanistic features with other enzymes in this family, such as UDP-galactose 4'-epimerase and dTDP-glucose 4',6'-dehydratase. nih.govuniprot.orgresearchgate.netpnas.org These enzymes typically utilize a bound NAD⁺ cofactor and catalyze reactions involving sugar nucleotide modification. nih.govresearchgate.netexpasy.orgpnas.org

The crystal structure of SQD1 from Arabidopsis thaliana has provided valuable information about the enzyme's active site and substrate binding. pnas.org The structure shows that UDP-glucose and NAD⁺ are bound within a cleft in the enzyme, and an internal solvent cavity is proposed to be the binding site for the sulfur donor. pnas.org Mutational analyses of putative catalytic amino acids in the Sulfolobus acidocaldarius SqdB homolog (Agl3) have supported a modified dehydratase reaction mechanism. nih.govresearchgate.netnih.gov

The presence of SqdB homologs in both prokaryotic and eukaryotic photosynthetic organisms points to an ancient origin for this enzyme and the sulfolipid biosynthesis pathway, likely predating the divergence of these lineages or being transferred through endosymbiosis (in the case of chloroplasts). The conservation of the core enzymatic function of UDP-sulfoquinovose synthesis highlights its fundamental importance in the biology of photosynthetic organisms and their adaptation to environmental challenges, such as phosphate limitation.

Table of Compounds and PubChem CIDs

Compound NamePubChem CID
UDP-sulfoquinovose16133010
UDP-glucose24873461
Sulfite1053
Sulfoquinovosyldiacylglycerol (SQDG)73747182
Diacylglycerol5281121
Phosphatidylglycerol (PG)157011
NAD⁺5813

Data Table: Key Characteristics of UDP-Sulfoquinovose Synthase (SqdB/SQD1)

CharacteristicDescriptionSource(s)
Enzyme NameUDP-sulfoquinovose synthase wikipedia.org
EC Number3.13.1.1 uniprot.orgwikipedia.org
Catalyzed ReactionUDP-glucose + sulfite + H⁺ ⇌ UDP-sulfoquinovose + H₂O wikipedia.orgexpasy.org
SubstratesUDP-glucose, Sulfite wikipedia.orgexpasy.org
ProductUDP-sulfoquinovose wikipedia.orgexpasy.org
CofactorNAD⁺ nih.govresearchgate.netexpasy.orgpnas.org
Enzyme FamilyShort-chain dehydrogenase/reductase (SDR) superfamily nih.govuniprot.orgresearchgate.net
Role in BiosynthesisFirst committed step in sulfoquinovosyldiacylglycerol (SQDG) biosynthesis pnas.organnualreviews.orgontosight.ai
Location (Plants)Chloroplastic uniprot.org
Optimum pH (A. thaliana)7.5-9.5 uniprot.org

Cross Cutting Research Themes and Methodological Advancements in Protein Science

Advanced Structural Biology Methodologies Applicable to Proteins like SqdB

Advanced structural biology techniques are essential for determining the three-dimensional structures of proteins, which is fundamental to understanding their mechanisms of action. These methods offer varying strengths regarding sample requirements, protein size, and the type of information they provide.

X-ray Crystallography

X-ray crystallography is a widely used technique for determining the atomic-resolution three-dimensional structure of proteins. It involves growing well-ordered protein crystals and then diffracting X-rays off these crystals. The resulting diffraction pattern is computationally converted into an electron density map, from which the protein's atomic structure can be built. domainex.co.ukevotec.comsygnaturediscovery.com For proteins like bacterial SqdB, which is involved in an enzymatic reaction, crystallography can provide detailed insights into the active site architecture, substrate binding modes (e.g., UDP-glucose and sulfite (B76179) for bacterial SqdB), and conformational changes upon ligand binding. nih.gov The crystal structure of the Arabidopsis thaliana ortholog of SqdB, SQD1, in complex with NAD+ and UDP-glucose has been determined at 1.6-Å resolution, revealing a bidomain structure with a Rossmann fold motif for NAD+ binding and a binding cleft for UDP-glucose. nih.gov

Cryo-Electron Microscopy (Cryo-EM)

Cryo-EM has emerged as a powerful technique, particularly for determining the structures of large protein complexes and membrane proteins that are difficult to crystallize. domainex.co.ukevotec.comnih.govrsb.org.ukthermofisher.comtechnologynetworks.com In cryo-EM, protein samples are rapidly frozen in a thin layer of vitreous ice, preserving their native structure. rsb.org.uktechnologynetworks.com Electron micrographs are then collected from thousands or millions of individual particles in different orientations, and computational methods are used to reconstruct a high-resolution three-dimensional map. rsb.org.uktechnologynetworks.com This technique would be valuable for studying bacterial SqdB if it forms part of a larger complex involved in SQDG biosynthesis or if it is found to be associated with cellular membranes, allowing visualization in a more native-like environment. Cryo-EM is not limited by the size of proteins or protein complexes and can detect coexisting protein conformations. thermofisher.com

Mass Spectrometry-based Structural Proteomics (e.g., HDX-MS)

Mass spectrometry-based structural proteomics, such as Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS), provides insights into protein dynamics, conformational changes, and protein-ligand interactions in solution. oup.comthermofisher.comnih.govunige.chevotec.commdpi.com HDX-MS measures the rate at which hydrogen atoms in the protein backbone exchange with deuterium (B1214612) from the solvent. thermofisher.comnih.gov Regions of the protein that are more exposed to the solvent or are more dynamic will exchange their hydrogens faster than buried or rigid regions. thermofisher.comnih.gov This technique can map protein-ligand binding sites and allosteric effects. thermofisher.comunige.chmdpi.com HDX-MS could be applied to bacterial SqdB to study its flexibility, identify regions involved in substrate binding, or understand how interactions with other proteins or lipids affect its conformation and dynamics. thermofisher.comunige.ch HDX-MS is highly complementary to other structural techniques and can provide information on proteins that lack a defined three-dimensional structure or exist as flexible polypeptides. thermofisher.comnih.gov

Nuclear Magnetic Resonance (NMR)

NMR spectroscopy is a versatile technique that can provide high-resolution structural and dynamics information for proteins, particularly for relatively small proteins or individual domains. oup.comevotec.comsygnaturediscovery.comcondensates.com Solution NMR is well-suited for studying protein dynamics and characterizing intrinsically disordered proteins. condensates.com Solid-state NMR can be used to study proteins in non-soluble systems, such as membrane proteins or protein fibrils. condensates.com For bacterial SqdB, NMR could be used to study its structure and dynamics in solution, investigate its interactions with small molecules, or potentially study its behavior if it associates with lipid environments, although this would likely require solid-state NMR approaches. researchgate.netcondensates.comcapes.gov.br

Computational and Bioinformatics Approaches for Protein Analysis

Computational and bioinformatics approaches are indispensable for analyzing protein sequences and structures, predicting function, identifying homologous proteins, and modeling molecular interactions. bgiamericas.comnih.govmdpi.comiscb.orgmdpi.comucl.ac.uk

Bioinformatics tools are used to search sequence databases to identify SqdB orthologs in different organisms, revealing high conservation among bacterial and plant SqdB/SQD1 proteins. biorxiv.orgbgiamericas.com Sequence analysis can also predict structural features, such as the presence of domains (e.g., the Rossmann fold in SQD1) or potential membrane association regions. nih.govnih.gov

Computational modeling techniques can build three-dimensional models of proteins based on sequence homology to known structures (homology modeling) or using ab initio methods when templates are unavailable. mdpi.com These models can be used to predict the protein's structure, identify potential active sites, and guide experimental design. Molecular dynamics simulations can further refine these models and provide insights into protein flexibility and conformational changes over time. mdpi.com

Furthermore, computational approaches are used in the context of protein-ligand interactions and drug discovery, which could be relevant if bacterial SqdB or its pathway were targeted. domainex.co.ukevotec.commdpi.comucl.ac.uk Techniques like molecular docking can predict how small molecules might bind to the protein. mdpi.com

Detailed research findings regarding SqdB protein, particularly the bacterial form involved in SQDG biosynthesis, highlight its role in sulfur metabolism and adaptation to environmental conditions. Studies in Rhodobacter sphaeroides identified the sqdB gene as part of an operon involved in SQDG synthesis. portlandpress.combiorxiv.org In Thermosynechococcus elongatus, inactivation of sqdB leads to a complete loss of SQDG and impaired growth and photosynthesis under phosphate-deficient conditions, indicating a specific, non-redundant role for SQDG in this organism. oup.comnih.gov The crystal structure of the Arabidopsis thaliana ortholog, SQD1, provides a molecular basis for its function as a UDP-sulfoquinovose synthase. nih.gov

Crystallographic data (unit cell parameters, resolution, R-factors).

Cryo-EM data (resolution of the 3D reconstruction, particle statistics).

SAXS data (radius of gyration, molecular weight from scattering, distance distribution functions). nih.govsasbdb.org

HDX-MS data (deuterium uptake curves for different peptides, heat maps showing differential exchange).

NMR data (chemical shifts, coupling constants, relaxation rates).

Bioinformatics data (sequence alignments, phylogenetic trees, predicted structural features).

These data types, when integrated, provide a comprehensive understanding of protein structure, function, and dynamics.

Protein Sequence and Structural Prediction (e.g., AlphaFold DB, DeepMind AI)

While specific AlphaFold or DeepMind AI predictions for this compound were not detailed in the search results, the general applicability of these tools suggests they could be used to predict the structure of this compound from its sequence. The UniProt database lists SqdB from Synechococcus elongatus with a complete sequence of 402 amino acids and a mass of 44,638 Da. uniprot.org The N-terminal region of the this compound encoded by the sqdB gene in Rhodobacter sphaeroides shows slight homology to UDP-glucose epimerase from various organisms. nih.gov This sequence information is the basis for structural prediction methods.

Computational Modeling of Protein-Protein and Protein-Ligand Interactions

Computational modeling plays a vital role in understanding how proteins interact with other molecules, including other proteins and small ligands. Techniques such as molecular docking and molecular dynamics simulations are employed to predict binding modes and affinities. numberanalytics.comhilarispublisher.comrsc.orgnih.gov These methods can help elucidate the molecular mechanisms underlying protein function and guide the design of molecules that modulate protein activity. numberanalytics.comhilarispublisher.comamazon.com

This compound is known to be involved in the SQDG biosynthetic pathway, suggesting potential interactions with other enzymes in this pathway and with the substrate uridine (B1682114) 5'-diphosphate-sulphoquinovose (UDP-SQ). nih.gov In Drosophila, the SqdB isoform of the heterogeneous nuclear RNA binding protein Squid interacts with the nuclear import protein Transportin. sdbonline.orgmolbiolcell.org This indicates that SqdB proteins can engage in protein-protein interactions relevant to their cellular function. Computational modeling could be applied to study these interactions, predicting how SqdB binds to its partners and identifying key residues involved in the binding interface.

Evolutionary Analysis of Protein Families and Domains

Evolutionary analysis helps to understand the history and diversification of protein families and domains. By comparing protein sequences and structures across different organisms, researchers can infer evolutionary relationships, identify conserved regions, and gain insights into functional constraints and adaptations. creative-proteomics.com Protein domains are distinct functional, structural, or sequence units that are often found in various protein contexts. readthedocs.ionih.gov

The SqdB-coding protein exhibits a phylogeny with two distinct clusters, one including green algae, higher plants, and cyanobacteria, and another comprising mainly non-photosynthetic bacteria, as well as other cyanobacteria and algal groups. nih.gov Evolutionary analysis suggests that the appearance of UDP-SQ synthase, the enzyme encoded by sqdB, occurred twice in cyanobacterial evolution, with one branch leading to diversification in Proteobacteria. nih.govresearchgate.net This evolutionary history highlights the widespread presence and functional importance of SqdB in diverse microbial and photosynthetic organisms. Domain analysis of SqdB from Synechococcus elongatus in UniProt indicates the presence of domains such as the NAD(P)-binding Rossmann-like Domain and a UDP-galactose 4-epimerase domain. uniprot.org These domains are associated with epimerase and dehydratase activity, consistent with SqdB's role as a UDP-SQ synthase. uniprot.orgnih.gov

Application of Machine Learning and AI in Protein Research

Recombinant Protein Production and Purification Strategies for Functional Studies

To study the function of this compound in detail, it is often necessary to produce and purify the protein in a laboratory setting using recombinant DNA technology. This involves cloning the gene encoding SqdB into an expression vector, introducing it into a host organism (such as bacteria, yeast, insect, or mammalian cells), and then expressing and purifying the protein. openaccessjournals.comsinobiological.comwww.csiro.auwww.csiro.auamazon.com Various strategies are employed for recombinant protein production and purification, depending on the characteristics of the protein and the chosen expression system. sinobiological.comwww.csiro.auwww.csiro.au

Studies on the sqdB gene and its product in Rhodobacter sphaeroides have involved cloning the gene, which facilitates detailed analyses of the protein's structure and function. ontosight.ai While specific protocols for recombinant SqdB production and purification were not provided in the search results, the general methods for recombinant protein production, including gene cloning, transformation/transfection, expression, harvesting, and purification using techniques like chromatography, are applicable to SqdB. openaccessjournals.comsinobiological.comwww.csiro.auwww.csiro.auamazon.com These strategies are essential for obtaining sufficient quantities of pure this compound for functional studies, such as enzymatic assays to characterize its UDP-SQ synthase activity or structural studies to determine its three-dimensional structure experimentally.

Interdisciplinary Research Perspectives

Research on this compound inherently involves interdisciplinary approaches, drawing on expertise from various fields such as microbiology, biochemistry, genetics, bioinformatics, and computational biology. Understanding the role of SqdB in SQDG biosynthesis requires knowledge of lipid metabolism, enzyme kinetics, and gene regulation. nih.gov Evolutionary analysis utilizes principles from molecular evolution and phylogenetics. nih.govcreative-proteomics.com Structural and interaction studies benefit from techniques in structural biology and computational modeling. numberanalytics.comhilarispublisher.comnih.gov

The study of this compound in marine microbial assemblages, for instance, combines microbial ecology, molecular biology (targeting the sqdB gene), and lipid analysis. nih.gov Research into SqdB in Rhodobacter sphaeroides integrates genetics and biochemistry to understand its role in sulfur metabolism. ontosight.ai The application of AI and machine learning to protein science, including potential applications for SqdB, represents a strong intersection of computer science and biology. mdpi.comnih.govsib.swiss Interdisciplinary collaboration is crucial for a comprehensive understanding of this compound, its function, and its significance in different biological systems. kth.serozforum.comthei.edu.hkircbc.ac.cnau.dk

Conclusion

Summary of Key Research Areas for SqdB Proteins

Research on SqdB proteins has primarily focused on their central role as UDP-sulfoquinovose synthase in the biosynthesis of the sulfolipid SQDG. Key areas of investigation include:

Elucidating the enzymatic mechanism by which SqdB converts UDP-glucose and sulfite (B76179) to UDP-sulfoquinovose.

Determining the protein's three-dimensional structure and identifying critical active site residues and domains.

Investigating the biological context and importance of SQDG, particularly in adaptation to phosphate-limited environments.

Identifying the genes encoding SqdB and related enzymes in various organisms and studying their evolutionary relationships.

Exploring the regulation of SqdB expression and activity in response to environmental signals.

Identifying interacting proteins and understanding their influence on SqdB function.

Future Outlook for Elucidating Complex Biological Roles and Mechanisms

Future research on SqdB proteins will likely continue to delve into the intricate details of their catalytic mechanism and the factors influencing their enzymatic efficiency. Further structural studies, potentially including co-crystal structures with substrates and inhibitors, could provide deeper insights. Investigating the role of protein-protein interactions and the potential formation of enzyme complexes in vivo is crucial for understanding the regulation and channeling of metabolites in the sulfolipid biosynthesis pathway. Advanced genetic and biochemical techniques will be employed to dissect the regulatory networks controlling sqdB expression and to identify potential post-translational modifications or other regulatory mechanisms. Comparative studies across diverse organisms harboring SqdB will shed light on the evolutionary adaptations and potential variations in the sulfolipid biosynthesis pathway and the broader biological roles of sulfoquinovose. Understanding these complex biological roles and mechanisms of SqdB will contribute significantly to our knowledge of lipid metabolism, adaptation to environmental stress, and potentially inform biotechnological applications.

Q & A

Q. What experimental approaches are recommended for initial characterization of SqdB protein structure and function?

Begin with bioinformatics tools to predict domains and motifs using databases like UniProt or NCBI’s Conserved Domain Database. Validate predictions via X-ray crystallography or cryo-EM for 3D structure determination, referencing the Protein Data Bank (PDB) for homologous structures . For functional assays, use in vitro binding studies (e.g., ITC, SPR) to identify interaction partners, cross-referencing BindingDB for known ligands or substrates .

Q. Which databases provide reliable, peer-reviewed data on this compound interactions and sequences?

  • Primary sequence data : UniProt, NCBI Protein.
  • Structural data : PDB, SPDB (for single-cell proteomics context) .
  • Binding affinities : BindingDB (curates Ki, IC50 values) and ChEMBL .
  • Post-translational modifications : PhosphoSitePlus or ProteomicsDB. Avoid non-curated sources like benchchem.com . Use advanced search filters (e.g., organism, assay type) to refine results .

Q. How can I design a robust assay to study SqdB’s enzymatic activity?

  • Kinetic assays : Use Michaelis-Menten parameters (Km, Vmax) with spectrophotometric or fluorometric readouts.
  • Controls : Include positive/negative controls (e.g., known inhibitors from BindingDB) .
  • Reproducibility : Triplicate experiments with statistical validation (e.g., ANOVA). Document protocols in line with MIAPE guidelines .

Advanced Research Questions

Q. How to resolve contradictions in reported binding affinities of SqdB for substrate X across studies?

  • Meta-analysis : Compare experimental conditions (pH, temperature) and assay types (e.g., ITC vs. SPR) using BindingDB’s filtering tools .
  • Validate hypotheses : Perform orthogonal assays (e.g., CETSA for target engagement) .
  • Data integration : Cross-reference structural data (PDB) to assess conformational changes affecting binding .

Q. What advanced computational methods are suitable for predicting SqdB’s dynamic interactions in membrane environments?

  • Molecular Dynamics (MD) : Use GROMACS or NAMD with lipid bilayer force fields.
  • Machine learning : Train models on PDB structures and AlphaFold2 predictions .
  • Validation : Compare simulations with cryo-ET or NMR data .

Q. How to identify and validate SqdB’s post-translational modifications (PTMs) in a tissue-specific context?

  • Proteomics : Use LC-MS/MS with TiO2 enrichment for phosphopeptides or antibody-based pull-downs.
  • Data repositories : Query ProteomicsDB or PhosphoSitePlus for conserved PTMs .
  • In situ validation**: Immunofluorescence or proximity ligation assays (PLA) .

Methodological Guidance for Data Analysis

Q. What strategies optimize the use of PDB for structural comparisons of SqdB homologs?

  • Advanced Search : Filter by sequence similarity (>70%), resolution (<3.0 Å), and ligand presence .
  • Tools : Use PDBeFold for structural alignment or Protein Segment Finder for motif identification .
  • Visualization : ChimeraX or PyMOL for analyzing binding pockets .

Q. How to integrate multi-omics data (proteomics, transcriptomics) to study SqdB’s regulatory networks?

  • Workflow :

Map proteomics data (SPDB ) to transcriptomic profiles (GEO datasets).

Use STRING or Cytoscape for network analysis.

Validate hubs via siRNA knockdown followed by qRT-PCR/Western blot .

Data Contradiction and Reproducibility

Q. Why do SqdB knockout models show divergent phenotypes in different studies?

  • Possible factors : Genetic background (e.g., C57BL/6 vs. BALB/c), environmental variables, or off-target effects.
  • Solutions :
  • Use CRISPR/Cas9 with isogenic controls.
  • Report detailed methodologies following ARRIVE guidelines .
  • Cross-check with repositories like MGI or KOMP .

Q. How to address discrepancies in SqdB’s subcellular localization reported in imaging studies?

  • Replicate experiments : Use multiple tags (e.g., GFP, HA) and imaging modalities (confocal vs. STED).
  • Public datasets : Cross-reference Human Protein Atlas or SPDB .
  • Quantitative analysis : Employ CellProfiler for unbiased image quantification .

Resource Utilization

Q. Which repositories offer downloadable, reusable SqdB-related data for meta-analysis?

  • BindingDB : TSV files of binding affinities under CC-BY license .
  • PDB : SDF files for 3D structures .
  • ProteomicsDB : CSV exports of PTM data .

Q. How to leverage chemical proteomics for SqdB target identification?

  • Probe design : Synthesize activity-based probes (ABPs) with clickable handles .
  • Enrichment : Use SILAC or TMT labeling for quantitative MS.
  • Data analysis : Search against SPDB or FusionPDB for known interactors .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.